molecular formula C15H24O2 B15170275 3-(3-Ethoxybut-1-en-1-yl)-2,4,4-trimethylcyclohex-2-en-1-one CAS No. 912655-40-4

3-(3-Ethoxybut-1-en-1-yl)-2,4,4-trimethylcyclohex-2-en-1-one

Cat. No.: B15170275
CAS No.: 912655-40-4
M. Wt: 236.35 g/mol
InChI Key: OKNKYYSTDBWYBJ-UHFFFAOYSA-N
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Description

3-(3-Ethoxybut-1-en-1-yl)-2,4,4-trimethylcyclohex-2-en-1-one is an organic compound with a complex structure that includes a cyclohexene ring substituted with ethoxybutenyl and trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxybut-1-en-1-yl)-2,4,4-trimethylcyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,4,4-trimethylcyclohex-2-en-1-one with an ethoxybutenyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexene ring, facilitating the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxybut-1-en-1-yl)-2,4,4-trimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-Ethoxybut-1-en-1-yl)-2,4,4-trimethylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-Ethoxybut-1-en-1-yl)-2,4,4-trimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby altering metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
  • Iridoid monoterpenoids

Uniqueness

Compared to similar compounds, 3-(3-Ethoxybut-1-en-1-yl)-2,4,4-trimethylcyclohex-2-en-1-one is unique due to its specific structural features, such as the presence of both ethoxybutenyl and trimethyl groups on the cyclohexene ring. These structural characteristics confer distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

CAS No.

912655-40-4

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

3-(3-ethoxybut-1-enyl)-2,4,4-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C15H24O2/c1-6-17-11(2)7-8-13-12(3)14(16)9-10-15(13,4)5/h7-8,11H,6,9-10H2,1-5H3

InChI Key

OKNKYYSTDBWYBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)C=CC1=C(C(=O)CCC1(C)C)C

Origin of Product

United States

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